(9R,13R)-12-oxophytodienoic acid
Description
Chemical Classification and Nomenclature
(9R,13R)-12-oxophytodienoic acid belongs to the octadecanoid family of fatty acid derivatives, specifically classified as a cyclopentenone oxylipin. The compound carries the systematic International Union of Pure and Applied Chemistry name 8-[(1R,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid, reflecting its complex bicyclic structure with a carboxylic acid functional group. This nomenclature precisely describes the stereochemical configuration and positional relationships of the various structural elements within the molecule.
The compound is formally recognized under several synonymous designations, including (9R,13R)-12-Oxo-phyto-10Z,15Z-dienoic acid and (10Z,15Z)-(9R,13R)-12-Oxophyto-10,15-dienoic acid. These alternative names emphasize the geometric configuration of the double bonds present in the aliphatic chain portion of the molecule. The abbreviated form (9R,13R)-12-oxo-phytodienoic acid is commonly employed in scientific literature, though the full systematic name provides the most comprehensive structural information.
Database registrations for this compound include PubChem CID 5282268, ChEBI identifier CHEBI:34005, and KEGG compound number C13816. The compound's Chemical Abstracts Service registry approach recognizes it as part of the broader oxo carboxylic acid category, specifically as a carbocyclic fatty acid and olefinic fatty acid. This multi-layered classification system reflects the compound's structural complexity and its position within various chemical taxonomy frameworks.
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[(1R,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1 |
InChI Key |
PMTMAFAPLCGXGK-GTOOTHNYSA-N |
SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers of OPDA
OPDA exists in four stereoisomeric forms due to chiral centers at C9 and C13. Key differences are highlighted below:
- Key Findings :
Functional Analogues and Related Oxylipins
Jasmonic Acid (JA)
- Structural Difference: Lacks the cyclopentenone ring of OPDA.
- Functional Contrast : JA is the primary bioactive hormone in defense and development, whereas 9R,13R-OPDA activates a subset of genes (e.g., ORGs) independently of JA .
Coronatine
- Structural Difference : A bacterial phytotoxin mimicking JA-Ile.
- Functional Overlap : Both coronatine and OPDA induce defense responses, but coronatine acts via the COI1 receptor, while OPDA signaling is COI1-independent .
Hydroxy- and Keto-Fatty Acids
- Examples: 12-Oxooctadeca-8,10-dienoic acid (compound 8) and 9-oxooctadeca-10,12-dienoic acid (compound 10) from Ganoderma spp. .
- Contrast: These lack the cyclopentenone ring but share conjugated carbonyl groups.
Preparation Methods
Zimmerman-Feng Cyclization from Linolenic Acid Derivatives
The Zimmerman-Feng cyclization, adapted for oxophytodienoic acid synthesis, remains a cornerstone method for generating OPDA stereoisomers. Starting with methyl 9-deutero-linolenate, this approach employs flaxseed enzyme extracts to catalyze the conversion of 13(S)-hydroperoxylinolenic acid into a cis-cyclopentenone intermediate . Key steps include:
-
Deuterium Labeling : 9-Deutero-linolenic acid is synthesized via a five-step sequence from azelaic acid monomethyl ester. Methyl 9-[²H]-oxononanoate undergoes bis-Wittig olefination to install the Z,Z-diene system, followed by enzymatic oxygenation .
-
Enzymatic Cyclization : Flaxseed hydroperoxide lyase and allene oxide synthase convert deuterated 13(S)-hydroperoxylinolenic acid into cis-9-[²H]-OPDA. This step yields a 1:1 mixture of (9S,13S)- and (9R,13R)-enantiomers, with the latter isolated via chiral chromatography .
The method achieves an overall yield of 18–22% for the deuterated product, with regioselectivity >90% for the cis-configuration . However, enzymatic resolution is required to obtain enantiomerically pure (9R,13R)-OPDA.
Bicyclic Lactone Intermediate Strategy
A synthetic route leveraging bicyclo[3.3.0]octane lactones enables scalable production of OPDA enantiomers. Developed by Crombie et al., this method involves:
-
Iodolactonization : Cyclopent-3-ene-1,2-diacetic acid undergoes iodolactonization to form a bicyclic lactone, which is reduced with tributyltin hydride to yield (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid .
-
Side-Chain Elaboration : The lactone is converted to a lactol, and a (Z)-pent-2-enyl group is introduced via Grignard addition. Subsequent oxidation and esterification produce methyl (9R,13R)-OPDA with 76% enantiomeric excess .
This approach avoids enzymatic steps but requires meticulous control of stereochemistry during lactone ring-opening. The final oxidation of the diol intermediate using Jones reagent achieves 85% conversion efficiency .
Copper-Catalyzed Alkylation of Cyclopentene Derivatives
A modern total synthesis route utilizes copper cyanide to mediate the alkylation of cyclopentene monoacetates. Key innovations include:
-
Regioselective Alkylation : Treatment of ClMg(CH₂)₈OTBDPS with CuCN (2 equiv) installs the C8 side-chain onto methyl cyclopentene-1-acetate with 88% yield and 92% regioselectivity .
-
Lactone Formation and Elimination : Phenylselenolactonization of the alkylated intermediate followed by oxidative elimination generates the cyclopentenone core. Final deprotection and oxidation yield (9R,13R)-OPDA in 67% overall yield .
This method reduces reliance on enzymatic resolution and improves scalability, though it demands anhydrous conditions and specialized reagents.
Enzymatic Isomerization of (9S,13S)-OPDA
Glutathione-S-transferase (GST-16) from Spodoptera littoralis catalyzes the isomerization of (9S,13S)-OPDA to the (9R,13R)-enantiomer. Feeding studies with cis-9-[²H]-OPDA demonstrated a 1,3-hydride shift mechanism, where deuterium transfers from C-9 to C-11 without solvent exchange . The reaction proceeds via:
-
Enolate Formation : GST-16 activates the substrate’s carbonyl group, facilitating proton abstraction at C-13 by glutathione .
-
Hydride Shift : A suprafacial 1,3-hydride transfer generates the (9R,13R)-configuration, stabilized by hydrophobic interactions in the enzyme’s active site .
This bioconversion achieves >95% enantiomeric purity but requires prior synthesis of the (9S,13S)-precursor.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Zimmerman-Feng | Linolenic acid | Enzymatic cyclization, resolution | 18–22 | 98 |
| Bicyclic Lactone | Cyclopentene diacetate | Iodolactonization, Grignard | 35 | 76 |
| Cu-Catalyzed Alkylation | Cyclopentene monoacetate | Alkylation, selenolactonization | 67 | 99 |
| Enzymatic Isomerization | (9S,13S)-OPDA | GST-16 catalysis | 89 | 95 |
The copper-catalyzed method offers the highest yield and enantioselectivity, making it preferable for large-scale production. However, the Zimmerman-Feng approach remains invaluable for isotopic labeling studies .
Challenges in Stereochemical Control
Achieving the (9R,13R)-configuration necessitates precise control over cyclopentenone ring formation. Common side reactions include:
-
Epimerization at C-9 : Occurs during acidic workup of bicyclic lactones, reducing enantiomeric excess by 10–15% .
-
Double-Bond Migration : Wittig reactions may yield Δ¹⁰,¹¹ isomers unless stabilized by bulky silyl protecting groups .
Advanced computational modeling of GST-16’s active site has enabled rational design of inhibitors that stabilize the (9R,13R)-transition state, reducing byproduct formation .
Q & A
Basic Research Questions
Q. What distinguishes the stereochemical configuration of (9R,13R)-12-oxophytodienoic acid (OPDA) from other OPDA isomers, and how is this resolved experimentally?
- Answer : The (9R,13R)-OPDA isomer differs from naturally occurring (9S,13S)-OPDA in the spatial arrangement of hydroxyl groups at carbons 9 and 13. Chiral GC-MS is critical for resolving enantiomers, as alkaline hydrolysis of lipid-conjugated OPDA generates the trans-(9S,13R) isomer, while enzymatic cleavage (e.g., R. arrhizus lipase) releases (9S,13S)-OPDA . Synthetic routes using enzyme blends may yield (9R,13R)-OPDA, which is absent in plants under normal conditions .
Q. What experimental approaches are used to quantify OPDA isomers in plant tissues?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns is preferred for isomer-specific quantification. Alkaline hydrolysis followed by derivatization (e.g., methyl esterification) enhances detection sensitivity. GC-MS is also employed to analyze volatile derivatives, though care is needed to avoid isomerization during sample preparation .
Q. How does (9R,13R)-OPDA function in jasmonate (JA) biosynthesis compared to other isomers?
- Answer : (9R,13R)-OPDA is not a direct precursor of JA. Instead, Arabidopsis OPR1 and OPR2 (OPRI subfamily) preferentially reduce (9R,13R)-OPDA, while OPR3 (OPRII subfamily) converts (9S,13S)-OPDA to JA precursors. Enzyme specificity is determined by variable regions in OPR protein structures .
Advanced Research Questions
Q. How can substrate specificity of 12-oxophytodienoate reductases (OPRs) toward OPDA isomers be systematically characterized?
- Answer :
Enzyme Purification : Isolate OPR isoforms (e.g., OPRI and OPRII) via affinity chromatography.
Kinetic Assays : Measure and using purified isomers (e.g., 9R,13R-OPDA vs. 9S,13S-OPDA).
Structural Analysis : Compare 3D protein structures, focusing on middle variable regions (MVRs) that influence substrate binding .
Mutagenesis : Modify MVR residues to test catalytic activity shifts .
Q. What experimental strategies differentiate OPDA-specific signaling from JA-mediated pathways in plant stress responses?
- Answer :
- Mutant Studies : Use JA-deficient mutants (e.g., aos, opr3) to isolate OPDA-specific effects.
- Transcriptomics : Compare gene expression profiles in response to OPDA vs. JA treatments. Microarray data from Arabidopsis identified OPDA-specific response genes (ORGs) unrelated to JA signaling .
- Pharmacological Inhibition : Apply CORONATINE INSENSITIVE 1 (COI1) inhibitors to block JA perception, leaving OPDA signaling intact .
Q. How do methodological challenges in OPDA synthesis impact functional studies?
- Answer :
- Stereochemical Purity : Chemical synthesis often yields racemic mixtures, requiring enzymatic resolution (e.g., lipases) to isolate (9R,13R)-OPDA .
- Bio-organic Synthesis : Recombinant expression of flaxseed enzymes enables stereospecific production, but scalability remains limited .
- Stability : OPDA isomers are prone to isomerization under basic conditions; storage at -80°C in inert solvents is recommended .
Q. What role does (9R,13R)-OPDA play in non-canonical oxylipin signaling, and how is this investigated?
- Answer :
- Proteomics : Identify OPDA-binding proteins via affinity chromatography or cross-linking assays.
- Metabolite Profiling : Track OPDA conjugates (e.g., sn1-OPDA-galactolipids) using lipidomics .
- Comparative Biology : Study OPDA responses in non-vascular plants (e.g., Marchantia polymorpha) to infer evolutionary conservation .
Data Contradictions and Resolution
- Isomer Natural Occurrence : While (9R,13R)-OPDA is absent in plants under physiological conditions , synthetic preparations or stress-induced isomerization may yield trace amounts. Researchers must validate isomer identity using chiral analytical methods .
- Enzyme Specificity : Discrepancies in OPR substrate preference (e.g., OPRI vs. OPRII activity) highlight the need for isoform-specific assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
